1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the class of benzodiazoles, which are known for their diverse applications in medicinal chemistry. This compound features a benzodiazole core substituted with an ethyl group and a 4-methoxyphenyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 4-methoxyaniline with ethyl formate to form N-(4-methoxyphenyl)formamide. This intermediate is then subjected to cyclization with appropriate reagents to form the benzodiazole core .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole core.
Scientific Research Applications
1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)formamide
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride
Comparison: 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern on the benzodiazole core. This structural uniqueness can result in different pharmacological properties compared to similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBMHIUWZLVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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